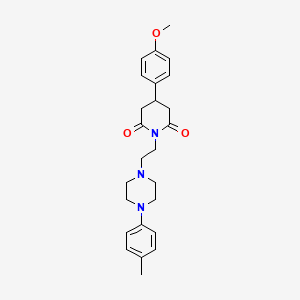
2,6-Piperidinedione, 4-(4-methoxyphenyl)-1-(2-(4-(4-methylphenyl)-1-piperazinyl)ethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Piperidinedione, 4-(4-methoxyphenyl)-1-(2-(4-(4-methylphenyl)-1-piperazinyl)ethyl)- is a complex organic compound that belongs to the class of piperidinediones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Piperidinedione, 4-(4-methoxyphenyl)-1-(2-(4-(4-methylphenyl)-1-piperazinyl)ethyl)- typically involves multi-step organic reactions. The process may start with the preparation of the piperidinedione core, followed by the introduction of the methoxyphenyl and piperazinyl groups through various substitution reactions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
2,6-Piperidinedione, 4-(4-methoxyphenyl)-1-(2-(4-(4-methylphenyl)-1-piperazinyl)ethyl)- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases like cancer, inflammation, or neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of 2,6-Piperidinedione, 4-(4-methoxyphenyl)-1-(2-(4-(4-methylphenyl)-1-piperazinyl)ethyl)- involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies, including molecular docking and biochemical assays, are often conducted to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
- 2,6-Piperidinedione, 4-(4-hydroxyphenyl)-1-(2-(4-(4-methylphenyl)-1-piperazinyl)ethyl)-
- 2,6-Piperidinedione, 4-(4-chlorophenyl)-1-(2-(4-(4-methylphenyl)-1-piperazinyl)ethyl)-
Uniqueness
Compared to similar compounds, 2,6-Piperidinedione, 4-(4-methoxyphenyl)-1-(2-(4-(4-methylphenyl)-1-piperazinyl)ethyl)- may exhibit unique properties due to the presence of the methoxy group, which can influence its chemical reactivity, biological activity, and pharmacokinetic profile.
属性
CAS 编号 |
79322-97-7 |
|---|---|
分子式 |
C25H31N3O3 |
分子量 |
421.5 g/mol |
IUPAC 名称 |
4-(4-methoxyphenyl)-1-[2-[4-(4-methylphenyl)piperazin-1-yl]ethyl]piperidine-2,6-dione |
InChI |
InChI=1S/C25H31N3O3/c1-19-3-7-22(8-4-19)27-14-11-26(12-15-27)13-16-28-24(29)17-21(18-25(28)30)20-5-9-23(31-2)10-6-20/h3-10,21H,11-18H2,1-2H3 |
InChI 键 |
FVBXGNISQGJETM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CCN3C(=O)CC(CC3=O)C4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Trimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14440296.png)
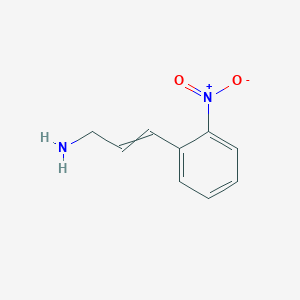
![3-Methyl-2H-[1]benzopyrano[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B14440312.png)
![2,2-Dichloro-N-[2-(methoxyimino)ethyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B14440316.png)


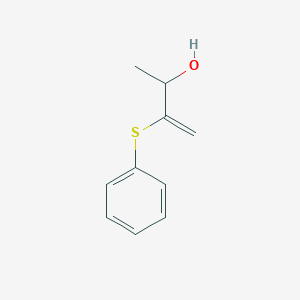
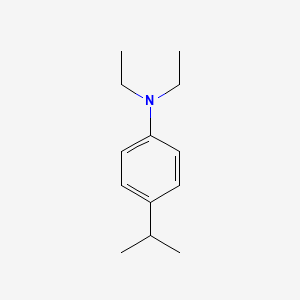
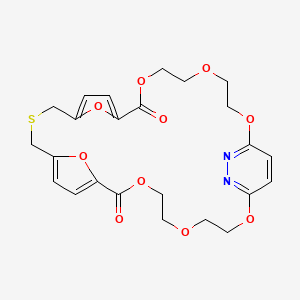
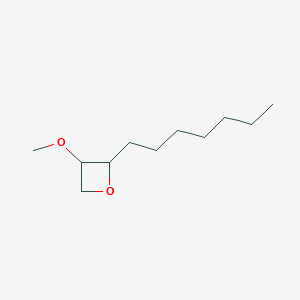
![3-Ethyl-2-[2-(4-methoxyphenyl)ethenyl]-4-phenyl-1,3-thiazol-3-ium iodide](/img/structure/B14440354.png)

![{2-Hydroxy-4-[3-(trimethoxysilyl)propoxy]phenyl}(phenyl)methanone](/img/structure/B14440360.png)
